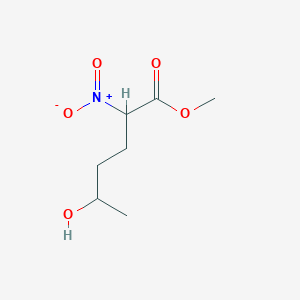![molecular formula C9H21N2O3P B14402258 Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate CAS No. 89504-55-2](/img/structure/B14402258.png)
Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a piperazine ring substituted with a propan-2-yl group and a phosphonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced phosphonate derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions include phosphoramidates, reduced phosphonates, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in catalysis.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound is similar in structure and is studied for its anti-tubercular activity.
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound has antibacterial activity and shares the piperazine moiety with Dimethyl [4-(propan-2-yl)piperazin-1-yl]phosphonate.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the phosphonate group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
89504-55-2 |
|---|---|
Formule moléculaire |
C9H21N2O3P |
Poids moléculaire |
236.25 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryl-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C9H21N2O3P/c1-9(2)10-5-7-11(8-6-10)15(12,13-3)14-4/h9H,5-8H2,1-4H3 |
Clé InChI |
YVUXQFVLVQLEOT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCN(CC1)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


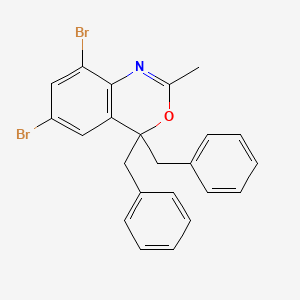
![2,2-Dimethyl-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14402188.png)
![2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol](/img/structure/B14402189.png)
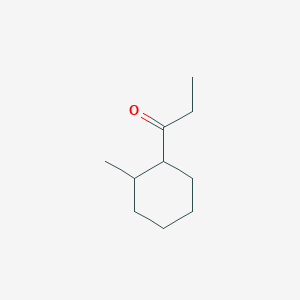
![2,2'-[Ethane-1,2-diylbis(oxy)]bis[6-(methylsulfanyl)pyridine]](/img/structure/B14402209.png)


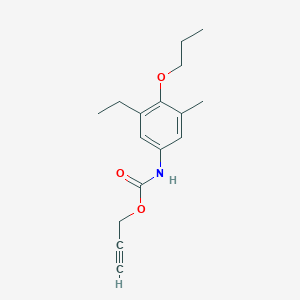

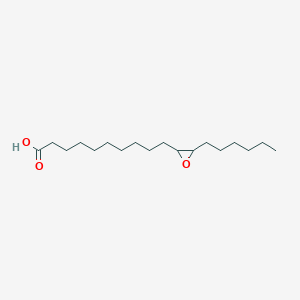
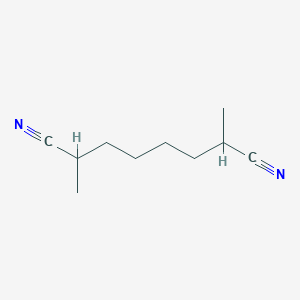
![N-{4-[(Benzenesulfonyl)amino]-3-methoxyphenyl}-2-bromoacetamide](/img/structure/B14402244.png)
